(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-11-[(thiophen-2-yl)methyl]-4,13-dioxa-11-azatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-6-one
Description
This compound is a complex tricyclic heterocyclic molecule featuring a fused oxa-aza ring system, a (3,4-dimethoxyphenyl)methylidene substituent, and a thiophen-2-ylmethyl group. Its structural complexity arises from the combination of aromatic, ether, and lactone functionalities.
Properties
IUPAC Name |
(7Z)-7-[(3,4-dimethoxyphenyl)methylidene]-9-methyl-3-(thiophen-2-ylmethyl)-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-15-24-17(12-26(14-30-24)13-18-5-4-8-32-18)11-19-23(27)22(31-25(15)19)10-16-6-7-20(28-2)21(9-16)29-3/h4-11H,12-14H2,1-3H3/b22-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEZWWGCUFZDNP-YVNNLAQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=CC4=CC(=C(C=C4)OC)OC)C3=O)CN(CO2)CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC3=C1O/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=O)CN(CO2)CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-11-[(thiophen-2-yl)methyl]-4,13-dioxa-11-azatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-6-one is a complex organic molecule with potential biological activities that warrant detailed investigation. Its unique structure incorporates various functional groups that may contribute to its pharmacological properties.
Chemical Structure and Properties
Molecular Formula: C25H23NO5S
Molecular Weight: 449.5 g/mol
Purity: Typically around 95%
Complexity Rating: 716
The compound's intricate structure includes a dimethoxyphenyl group and a thiophenyl moiety, which are essential for its biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access.
- Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
- Antitumor Activity: Preliminary studies suggest potential antitumor effects, possibly through the induction of apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits specific enzymes | |
| Receptor Interaction | Alters signaling pathways |
Case Study 1: Antitumor Efficacy
A study investigated the antitumor efficacy of the compound on various human cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects on MDA-MB-231 breast cancer cells with an IC50 value below 1 µM. This suggests a strong potential for further development as an anticancer agent.
Case Study 2: Enzyme Interaction
Another research focused on the enzyme inhibition properties of the compound. It was found to effectively inhibit a key enzyme involved in tumor progression, demonstrating its potential as a therapeutic agent in cancer treatment.
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of this compound:
- Cytotoxicity: The compound demonstrated cytotoxic effects across multiple cancer cell lines, indicating broad-spectrum antitumor activity.
- Mechanistic Insights: Investigations into the mechanism of action revealed that the compound may induce DNA damage in cancer cells, contributing to its cytotoxic effects.
- Pharmacokinetics: Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, which are critical for its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Thiazolidinone Derivatives
- Example: (5Z)-5-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone (Compound 5) Core: Thiazolidinone ring with arylidene and hydrazono substituents. Key Differences: Lacks the tricyclic framework and thiophene group. Synthesis: Involves condensation of thiosemicarbazides with chloroacetic acid and oxo-compounds under reflux . Bioactivity: Demonstrated antimicrobial activity against Staphylococcus aureus (MIC = 12.5 µg/mL) .
Oxazolidinone Derivatives
- Example: N-Substituted (5Z)-4-Methylene-5-propylidene-2-oxazolidinones (7a and 7b) Core: Oxazolidinone with methylene and propylidene groups. Key Differences: Simpler bicyclic structure without ether or thiophene functionalities. Synthesis: Prepared via cycloaddition of 2,3-hexanedione with Li₂CO₃ and triethylamine in dioxane .
Thiophene-Containing Analogues
- Example: Thiazolidinone-azo derivatives with thiophene substituents Core: Thiazolidinone linked to azo and thiophene groups. Key Differences: Azo linkage replaces the lactone and ether rings. Bioactivity: Exhibited antioxidant activity (IC₅₀ = 18.7 µM in DPPH assay) .
Functional Comparisons
Bioactivity and Mechanisms
- Antimicrobial Activity : Thiophene and dimethoxyphenyl groups enhance membrane disruption in Gram-positive bacteria .
- Antioxidant Activity : Electron-rich aryl groups (e.g., 3,4-dimethoxyphenyl) scavenge free radicals via resonance stabilization .
- Cytotoxicity : Tricyclic frameworks may intercalate DNA or inhibit topoisomerases, as seen in related heterocycles .
Preparation Methods
Stepwise Assembly of the Tricyclic Core
The synthesis begins with the preparation of 11-[(thiophen-2-yl)methyl]-4,13-dioxa-11-azatricyclo[7.4.0.0³,⁷]trideca-1(9),2,7-trien-6-one. A reported method involves reacting 1-(thiophen-2-yl)methanamine with a bicyclic anhydride derivative under reflux in ethyl acetate, followed by acetyl chloride-mediated cyclization. For example, 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dicarboxylic anhydride reacts with 1-(thiophen-2-yl)methanamine to form an intermediate imide, which undergoes thermal cyclization to yield the tricyclic framework.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Imide Formation | Ethyl acetate, RT, 30 min | 92% |
| Cyclization | Acetyl chloride, reflux, 1 h | 85% |
Introduction of the (3,4-Dimethoxyphenyl)methylidene Group
The Knoevenagel condensation is employed to install the (3,4-dimethoxyphenyl)methylidene moiety. The tricyclic intermediate reacts with 3,4-dimethoxybenzaldehyde in the presence of piperidine as a base catalyst, facilitating nucleophilic attack at the α-position of the ketone. Microwave-assisted synthesis (100°C, 20 min) improves reaction efficiency compared to conventional heating (reflux, 6 h).
Optimized Parameters
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 6 h | 20 min |
| Yield | 68% | 89% |
Methylation at Position 2
Selective methylation of the secondary amine at position 2 is achieved using methyl iodide and potassium carbonate in dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, with a yield of 78% after purification by silica gel chromatography.
Alternative Methodologies and Catalytic Systems
Solvent-Free Approaches
A solvent-free protocol inspired by patent US10329253B2 eliminates the need for organic solvents during cyclization. Mixing the imide intermediate with acetyl chloride at 150°C for 2 hours under mechanical stirring (500 rpm) yields the tricyclic product with 88% purity, reducing environmental impact.
Carbon Allotrope-Assisted Synthesis
Incorporating multiwall carbon nanotubes (MWCNTs) during thermal cyclization enhances reaction rates by providing a high-surface-area catalyst. For instance, MWCNTs (1:1 w/w) increase yields from 85% to 93% while reducing reaction time by 40%.
Analytical Characterization
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-11-[(thiophen-2-yl)methyl]-4,13-dioxa-11-azatricyclo[7.4.0.0³,⁷]trideca-1(9),2,7-trien-6-one?
- Methodology : Key steps include condensation of substituted benzaldehydes with thiosemicarbazides or hydrazine derivatives under reflux in polar aprotic solvents (e.g., DMF or acetic acid). Sodium acetate is often used as a base to facilitate cyclization . Temperature control (e.g., 80–100°C for 2–6 hours) and stoichiometric ratios (e.g., 1:1 to 1:3 molar ratios of reactants) are critical for yield optimization . Post-synthesis purification via recrystallization (DMF/ethanol mixtures) or column chromatography is recommended to achieve >95% purity.
Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and Z/E configuration via coupling constants (e.g., olefinic protons at δ 6.8–7.5 ppm with J ≈ 12–16 Hz for Z-configuration) .
- X-ray Crystallography : Resolves absolute stereochemistry and supramolecular packing, particularly for tricyclic systems .
- HPLC-MS : Validates purity and molecular weight, especially for intermediates prone to oxidation or hydrolysis .
Q. How should researchers design initial biological activity screens for this compound?
- Methodology : Prioritize assays aligned with structural analogs (e.g., thiazolo-triazole derivatives). Standard protocols include:
- Antimicrobial : Broth microdilution (MIC determination against Gram+/− bacteria and fungi) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
Q. What solvent systems and reaction conditions minimize side products during synthesis?
- Methodology : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates. Catalytic additives (e.g., p-toluenesulfonic acid for imine formation) improve regioselectivity. Avoid protic solvents (e.g., water) to prevent hydrolysis of the thiazolidinone ring .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., cyclization, benzylidene formation) be elucidated?
- Methodology :
- Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-determining steps .
- Isotopic Labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation in the dioxa ring .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and activation energies for cycloaddition steps .
Q. How should researchers address discrepancies in reported bioactivity data across structural analogs?
- Methodology :
- Meta-analysis : Compare substituent effects (e.g., 3,4-dimethoxy vs. 4-ethoxy groups) using QSAR models to correlate electronic parameters (Hammett σ) with activity trends .
- Controlled Replication : Standardize assay protocols (e.g., cell line passage number, serum-free conditions) to isolate compound-specific effects .
Q. What advanced computational methods are suitable for studying ligand-target interactions?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like tubulin or DNA topoisomerase II .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
- Free Energy Perturbation : Calculate binding affinity differences between Z/E isomers using FEP+ .
Q. How can comparative studies with structural analogs guide the optimization of this compound’s efficacy?
- Methodology :
- SAR Tables : Tabulate bioactivity data against substituent variations (e.g., methoxy → ethoxy groups enhance lipophilicity and membrane permeability) .
- Crystallographic Overlays : Compare binding poses of analogs co-crystallized with target proteins (e.g., kinase inhibitors) .
- In Vivo PK/PD : Prioritize analogs with improved logP (1.5–3.5) and metabolic stability (t₁/₂ > 4 hours in liver microsomes) .
Safety and Compliance
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions involving volatile byproducts (e.g., acetic acid).
- Waste Disposal : Neutralize acidic/basic waste with 10% NaHCO₃ or HCl before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
